Physicochemical Property Comparison Against Closest Amide-Tail Analogs
Computed physicochemical properties, including logP and topological polar surface area (TPSA), can differentiate this propionamide derivative from analogs with bulkier or more polar amide tails. The target compound exhibits a predicted logP of 2.61 and a TPSA of 75.51 Ų [1]. While experimental data for direct comparators (e.g., isobutyramide, methoxyacetamide, or ethylbutanamide analogs) are not publicly available, these computed values place the compound within a defined property space that influences membrane permeability and solubility, key factors in cell-based assay performance.
| Evidence Dimension | Computed logP and TPSA |
|---|---|
| Target Compound Data | logP = 2.61; TPSA = 75.51 Ų |
| Comparator Or Baseline | In-class benzimidazole-piperidine sulfonamides (exact data not publicly available for direct amide-tail analogs) |
| Quantified Difference | Not calculable without public comparator data |
| Conditions | Computational prediction (in silico) |
Why This Matters
Predicted logP and TPSA values guide selection of compounds with optimal cell permeability for intracellular target assays.
- [1] SILDrug Database. N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide computed properties. Available at: https://sildrug.ibb.waw.pl/ View Source
